1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]-3-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-8-3-1-2-7(10(8)12)6-14-5-4-9(13-14)15(16)17/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XONZZSHBNAXTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)CN2C=CC(=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nitration of Pre-formed Pyrazole Derivatives
Direct nitration of 1-[(3-chloro-2-fluorophenyl)methyl]-1H-pyrazole using mixed acid systems (HNO₃/H₂SO₄) is a viable route. However, the electron-donating benzyl group may direct nitration to position 4, necessitating careful optimization.
Example Protocol :
Nitration Prior to Alkylation
To avoid directing effects from the benzyl group, nitration can precede alkylation. 3-Nitro-1H-pyrazole is synthesized via cyclization of hydrazine with 1,3-diketones, followed by nitration at position 3.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Starting Material | 1H-Pyrazole | |
| Nitrating Agent | HNO₃ (conc.)/H₂SO₄ (conc.) | |
| Temperature | 0°C → 65°C | |
| Yield | 73–89% |
Alkylation of Pyrazole at N1
Introducing the (3-chloro-2-fluorophenyl)methyl group requires selective N1 alkylation. Common methods include nucleophilic substitution and Mitsunobu reactions.
Nucleophilic Substitution
Protocol :
Mitsunobu Reaction
For alcohols as alkylating agents:
-
Reagents : DIAD (1.1 equiv), PPh₃ (1.1 equiv)
-
Solvent : THF, 0°C → 25°C
-
Yield : ~70% (theoretical)
Integrated Synthetic Routes
Two primary routes are evaluated:
Route A: Alkylation Followed by Nitration
Route B: Nitration Followed by Alkylation
-
Synthesize 3-nitro-1H-pyrazole.
-
Alkylate at N1.
Advantages : Higher regioselectivity for nitro placement.
Disadvantages : Lower alkylation yields due to nitro group’s electron-withdrawing effects.
Purification and Characterization
Chromatographic Techniques
Analytical Data
Comparative Analysis of Methods
| Parameter | Route A (Alkylation → Nitration) | Route B (Nitration → Alkylation) |
|---|---|---|
| Regioselectivity | Moderate (risk of 4-nitro) | High |
| Overall Yield | 50–65% | 60–75% |
| Scalability | Suitable for bulk | Requires inert conditions |
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), ethanol as a solvent.
Substitution: Amines or thiols, potassium carbonate (K2CO3), dimethylformamide (DMF) as a solvent.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: Formation of 1-[(3-Chloro-2-fluorophenyl)methyl]-3-amino-1H-pyrazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group can facilitate interactions with nucleophilic sites in proteins or DNA, potentially leading to biological effects such as inhibition of enzyme activity or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations
Electronic Effects: The nitro group in the target compound creates a highly electron-deficient pyrazole ring compared to electron-donating groups (e.g., amino in or methoxy in ). This makes the target more reactive in electrophilic substitutions but less stable under reducing conditions . Trifluoromethyl groups () enhance lipophilicity and metabolic resistance, whereas nitro groups may confer explosive or oxidative properties .
Steric and Solubility Considerations: The 3-chloro-2-fluorobenzyl group in the target compound introduces moderate steric hindrance compared to bulkier substituents like trimethoxyphenyl () or dichlorophenylmethoxy (). This balance may optimize solubility in organic solvents while retaining biological activity .
Synthetic Accessibility :
- The target compound’s synthesis likely involves direct nitration of a pre-functionalized pyrazole, as seen in –12, which describes nitro-group introduction via K₂CO₃-mediated reactions .
- In contrast, trifluoromethyl-substituted pyrazoles () require specialized reagents like CuI or AgBF₄, increasing synthetic complexity .
Biological and Material Applications :
- Nitro-pyrazoles are common in herbicides and antimicrobial agents due to their redox activity. The target compound’s halogenated benzyl group may enhance target specificity in such applications .
- Carboxamide derivatives () are prevalent in pharmaceuticals (e.g., kinase inhibitors), leveraging hydrogen bonding for protein interaction .
Biological Activity
1-[(3-Chloro-2-fluorophenyl)methyl]-3-nitro-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C10H8ClF N3O2
- Molecular Weight : 245.64 g/mol
- IUPAC Name : this compound
Biological Activity Overview
-
Antitumor Activity :
Recent studies have highlighted the potential of pyrazole derivatives in targeting specific cancer pathways. For instance, compounds similar to this compound have shown promising inhibitory activity against BRAF(V600E) mutations, which are prevalent in melanoma cases . -
Anti-inflammatory Effects :
Pyrazole derivatives are known for their anti-inflammatory properties. Research indicates that these compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases . -
Antibacterial Properties :
The compound exhibits notable antibacterial activity against various strains of bacteria, including resistant strains. In vitro studies have demonstrated its efficacy in disrupting bacterial cell membranes, leading to cell lysis and death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance potency and selectivity:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 3-Chloro | Halogenation | Increases lipophilicity and biological activity |
| 2-Fluoro | Halogenation | Enhances binding affinity to target proteins |
| Nitro Group | Electron-withdrawing | Improves antitumor activity by stabilizing the compound |
Case Studies
-
In Vitro Studies :
A study evaluated the cytotoxic effects of various pyrazole derivatives on cancer cell lines. The results indicated that compounds with a nitro group at position 3 exhibited higher cytotoxicity compared to their non-nitro counterparts . -
Animal Models :
In vivo studies using mouse models demonstrated that treatment with this compound resulted in significant tumor reduction in models of melanoma, suggesting its potential as an effective therapeutic agent .
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR :
- Pyrazole protons : Singlets or doublets near δ 6.5–7.5 ppm (pyrazole H4/H5) .
- Benzyl CH₂ : Triplet at δ 4.5–5.0 ppm (J ≈ 6–8 Hz) due to coupling with adjacent protons .
- IR Spectroscopy : Strong NO₂ asymmetric stretching at ~1530 cm⁻¹ and symmetric stretching at ~1350 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 284.03 (calculated for C₁₀H₈ClFN₃O₂) .
Advanced: How can researchers address discrepancies in crystallographic data for this compound using SHELX?
Q. Methodological Answer :
- Disorder Handling : For flexible (3-chloro-2-fluorophenyl)methyl groups, split refinement (PART指令) in SHELXL resolves positional disorder .
- Twinned Data : Use TWIN/BASF commands for non-merohedral twinning, validated via R₁/R₁₀ metrics .
- High-Resolution Data : Apply restraints (e.g., DFIX) for bond lengths/angles in low-electron-density regions (e.g., nitro groups) .
Advanced: What strategies optimize reaction conditions for introducing the 3-nitro group while minimizing by-products?
Q. Methodological Answer :
- Temperature Control : Nitration at 0–5°C reduces nitration at undesired positions (e.g., benzyl group) .
- Solvent Selection : Use polar aprotic solvents (e.g., H₂SO₄) to stabilize nitronium ion (NO₂⁺) intermediates .
- Post-Reaction Workup : Quench with ice-water to precipitate crude product, followed by column chromatography (silica gel, hexane/EtOAc) .
Advanced: How do the electronic effects of substituents influence this compound’s reactivity?
Q. Methodological Answer :
- Nitro Group : Strong electron-withdrawing effect deactivates the pyrazole ring, directing electrophilic attacks to the less-substituted positions (e.g., H4) .
- Chloro-Fluorine Synergy : The 3-Cl-2-F substituent enhances lipophilicity (logP ~2.8) and stabilizes π-π stacking in receptor binding .
Advanced: How can contradictory NMR data (e.g., proton environments) be resolved?
Q. Methodological Answer :
- 2D NMR (HSQC/HMBC) : Correlate ambiguous proton signals (e.g., benzyl CH₂) with adjacent carbons .
- Variable Temperature NMR : Resolve overlapping peaks by analyzing chemical shift changes at 25°C vs. 40°C .
- DFT Calculations : Compare experimental shifts with computed (B3LYP/6-31G*) values for validation .
Advanced: What methodologies are recommended for synthesizing and characterizing salt forms or polymorphs?
Q. Methodological Answer :
- Salt Formation : React with HCl or NaOMe in ethanol to form hydrochloride or sodium salts, monitored via pH titration .
- Polymorph Screening : Use solvent-drop grinding (CH₃CN/EtOH) and analyze via PXRD to identify crystalline forms .
- DSC/TGA : Characterize thermal stability (melting points: 180–220°C) and hydrate/solvate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
